1-(Sec-butylthio)-2-methylcyclobutane-1-carboxylic acid
Description
1-(Sec-Butylthio)-2-methylcyclobutane-1-carboxylic acid is a cyclobutane-derived carboxylic acid with a sec-butylthio (-S-C(CH3)CH2CH3) substituent at the 1-position and a methyl group at the 2-position. This compound is of interest in medicinal chemistry and organic synthesis due to its unique steric and electronic properties conferred by the cyclobutane ring and sulfur-containing substituent.
Properties
Molecular Formula |
C10H18O2S |
|---|---|
Molecular Weight |
202.32 g/mol |
IUPAC Name |
1-butan-2-ylsulfanyl-2-methylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C10H18O2S/c1-4-8(3)13-10(9(11)12)6-5-7(10)2/h7-8H,4-6H2,1-3H3,(H,11,12) |
InChI Key |
LGZOZKUYTXEIDW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)SC1(CCC1C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Sec-butylthio)-2-methylcyclobutane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a Diels-Alder cycloaddition reaction involving dienes and dienophiles in the presence of Lewis acid catalysts.
Introduction of the Sec-butylthio Group: The sec-butylthio group can be introduced via a nucleophilic substitution reaction using sec-butylthiol and an appropriate leaving group on the cyclobutane ring.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.
Industrial Production Methods
Industrial production of 1-(Sec-butylthio)-2-methylcyclobutane-1-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(Sec-butylthio)-2-methylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The sec-butylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The sec-butylthio group can participate in nucleophilic substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Sec-butylthio)-2-methylcyclobutane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as enzyme inhibitors or drug candidates.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Sec-butylthio)-2-methylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in metabolic pathways.
Pathways Involved: It may interfere with the biosynthesis of essential biomolecules or disrupt cellular processes.
Comparison with Similar Compounds
Structural Analogs with Varying Alkylthio Substituents
The sec-butylthio group distinguishes this compound from analogs with other sulfur-based substituents:
- Molecular weight: ~230.35 g/mol (calculated) .
- 1-(Ethylsulfanyl)-2-methylcyclobutane-1-carboxylic acid : The smaller ethyl group lowers steric bulk, enhancing solubility in polar solvents. Molecular weight: ~190.28 g/mol (calculated) .
- 1-[(Methylsulfanyl)methyl]cyclobutane-1-carboxylic acid : A methylsulfanylmethyl substituent increases polarity, with a predicted pKa of ~4.45, indicating moderate acidity. Molecular weight: 160.23 g/mol .
Table 1: Alkylthio-Substituted Cyclobutane Carboxylic Acids
| Compound | Substituent | Molecular Weight (g/mol) | pKa (Predicted) | Key Properties |
|---|---|---|---|---|
| 1-(Sec-butylthio)-2-methylcyclobutane-1-carboxylic acid | -S-C(CH3)CH2CH3 | 202.07 | N/A | Moderate lipophilicity, steric bulk |
| 1-(tert-Butylsulfanyl)-2-methylcyclobutane-1-carboxylic acid | -S-C(CH3)3 | 230.35 | N/A | High steric hindrance |
| 1-(Ethylsulfanyl)-2-methylcyclobutane-1-carboxylic acid | -S-CH2CH3 | 190.28 | N/A | Enhanced solubility |
| 1-[(Methylsulfanyl)methyl]cyclobutane-1-carboxylic acid | -CH2-S-CH3 | 160.23 | 4.45 | Moderate acidity, polar |
Aromatic and Halogenated Analogs
Substitution of the alkylthio group with aromatic or halogenated moieties alters physicochemical and biological properties:
- 1-(4-Fluorophenyl)-2-methylcyclobutane-1-carboxylic acid : The electron-withdrawing fluorine atom enhances acidity and may improve binding to biological targets. Molecular weight: 222.22 g/mol (calculated). This compound was discontinued, suggesting challenges in synthesis or stability .
- 1-(3-Fluorophenyl)-2-methylcyclobutane-1-carboxylic acid : Meta-fluorine substitution may influence metabolic stability compared to para-substituted analogs .
Oxygen-Containing Analogs
Ether and ester substituents modify polarity and reactivity:
Biological Activity
1-(Sec-butylthio)-2-methylcyclobutane-1-carboxylic acid is a bicyclic compound with notable biological activity. This article explores its biochemical properties, mechanisms of action, and potential applications in medicinal chemistry, supported by various research findings and case studies.
Chemical Structure and Properties
The compound features a cyclobutane ring with a sec-butylthio and carboxylic acid functional group. Its molecular formula is . The unique structure contributes to its distinct chemical properties and biological activities.
Target Interactions
As a carboxylic acid, this compound interacts with various enzymes, including carboxylases and dehydrogenases, influencing their function. It can act as both an inhibitor and an activator depending on the biochemical context.
Biochemical Pathways
The compound participates in several metabolic pathways, including:
- Fatty Acid Metabolism : It may influence lipid metabolism through interactions with metabolic enzymes.
- Energy Production : Its metabolites may play a role in the citric acid cycle, thus affecting energy production.
Biological Activities
1-(Sec-butylthio)-2-methylcyclobutane-1-carboxylic acid exhibits several biological activities:
| Activity Type | Description |
|---|---|
| Enzyme Interaction | Modulates activity of carboxylases and dehydrogenases |
| Gene Regulation | Acts on transcription factors to influence gene expression |
| Cellular Metabolism | Alters metabolic enzyme activity affecting energy production |
| Toxicity | Exhibits adverse effects at high dosages (e.g., liver damage) |
Toxicological Studies
Research has indicated that varying dosages of 1-(sec-butylthio)-2-methylcyclobutane-1-carboxylic acid in animal models reveal that low doses have minimal effects, while higher doses result in significant physiological changes, including toxicity. For instance, studies demonstrated liver damage at elevated concentrations.
Metabolic Pathway Analysis
A study highlighted that this compound could be metabolized into intermediates participating in the citric acid cycle, emphasizing its role in energy production. Additionally, it was found to influence the levels of key metabolites crucial for cellular function.
Pharmacokinetics
As a carboxylic acid, 1-(sec-butylthio)-2-methylcyclobutane-1-carboxylic acid is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys. The pharmacokinetic profile suggests potential for therapeutic applications.
Scientific Research Applications
This compound has several applications in scientific research:
- Organic Synthesis : It serves as a building block in synthesizing cyclobutane derivatives.
- Medicinal Chemistry : Ongoing research explores its potential as a pharmaceutical intermediate.
- Biological Studies : Investigations into its interactions with enzymes and receptors continue to reveal insights into its biological significance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
